2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride
Overview
Description
“2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFNO2 . It has a molecular weight of 235.68 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenoxy group attached to an ethoxyethanamine group . The presence of the fluorine atom and the ether and amine groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact boiling point is not specified . The compound’s molecular weight is 235.68 .Scientific Research Applications
Chelating Ligands and Metal Complexes
One area of application involves the design and synthesis of chelating ligands for group 13 metals, such as aluminum, gallium, and indium. These ligands, including hexadentate (N3O3) tripodal amine phenol ligands, have been prepared and characterized, demonstrating the versatility and potential of similar compounds in coordinating with metals to form complex structures. These complexes are significant in catalysis, materials science, and potentially in medical imaging and therapy (Liu et al., 1993).
Fluorinated Probes for Biological Applications
Research has also been conducted on fluorinated derivatives of o-aminophenol, which serve as precursors to pH-sensitive probes. These probes are significant for measuring intracellular pH, a crucial parameter in many biological and medical studies. Modifications to the basic 2-aminophenol structure have yielded compounds with physiological relevance, negligible affinity for other ions, and suitable pK values, demonstrating the potential of fluorophenol derivatives in biological sensing applications (Rhee et al., 1995).
Synthetic Chemistry and Nucleophilic Substitutions
In synthetic chemistry, fluorophenol derivatives undergo interesting reactions, such as electrophilic amination, which can lead to the complete removal of the fluorine atom and substitution with other functional groups. These reactions are valuable for creating diverse chemical structures with potential applications in pharmaceuticals, agrochemicals, and materials science (Bombek et al., 2004).
Environmental and Analytical Chemistry
Furthermore, compounds similar to "2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride" could be utilized in environmental chemistry, particularly in the selective extraction of metals. Acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, for instance, have shown promise in selectively extracting lead(II) from aqueous solutions, highlighting the potential environmental applications of similar fluorophenol derivatives (Hayashita et al., 1999).
Safety and Hazards
According to Sigma-Aldrich, this compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
2-[2-(3-fluorophenoxy)ethoxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2.ClH/c11-9-2-1-3-10(8-9)14-7-6-13-5-4-12;/h1-3,8H,4-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHRIVNUHQRIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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